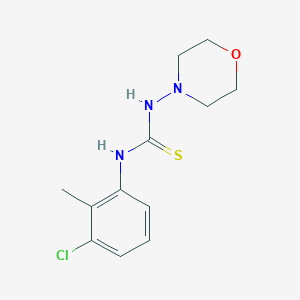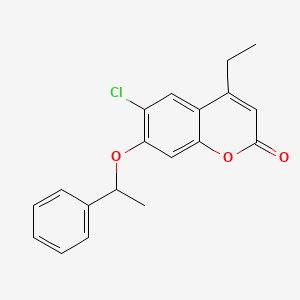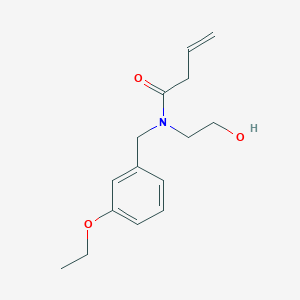
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea
説明
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea (CMPTU) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in various physiological processes such as thermoregulation, pain perception, and cancer progression.
作用機序
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea binds to the extracellular domain of TRPM8 channels and inhibits their activity by blocking the influx of calcium ions into the cells. This leads to a decrease in intracellular calcium levels, which in turn affects various downstream signaling pathways that are regulated by TRPM8 channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit the activity of TRPM8 channels in sensory neurons, leading to a decrease in cold-induced pain perception. Moreover, this compound has been shown to inhibit the proliferation and migration of cancer cells that express TRPM8 channels, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for TRPM8 channels. This allows researchers to study the role of TRPM8 channels in various physiological and pathological processes with high precision. However, one of the limitations of using this compound is its potential off-target effects on other ion channels or receptors. Therefore, it is important to use appropriate controls and validate the specificity of this compound in each experimental system.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea in scientific research. First, this compound can be used to study the role of TRPM8 channels in other physiological processes such as inflammation, metabolism, and cardiovascular function. Second, this compound can be used to identify novel TRPM8 channel modulators that have potential therapeutic applications. Third, this compound can be used to study the structure and function of TRPM8 channels at the molecular level, which can provide insights into their regulation and pharmacology.
Conclusion:
In conclusion, this compound (this compound) is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel that has been widely used in scientific research to study the role of TRPM8 channels in various physiological and pathological processes. This compound has a specific mechanism of action and has various biochemical and physiological effects depending on the cell type and experimental conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea has been extensively used in scientific research to study the role of TRPM8 channels in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of TRPM8 channels in cold-induced pain and thermoregulation. Moreover, this compound has been shown to inhibit the proliferation and migration of cancer cells that express TRPM8 channels, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-9-10(13)3-2-4-11(9)14-12(18)15-16-5-7-17-8-6-16/h2-4H,5-8H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGJZXHSJIUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986031.png)
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986032.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-furamide](/img/structure/B3986049.png)

![2-[5-(4-fluorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-(1-piperidinyl)propanenitrile](/img/structure/B3986057.png)
![methyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986086.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3986088.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3986089.png)

![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)


